6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899753-35-6, molecular formula C16H16N4O4, molecular weight 328.32 g/mol) is a synthetic small molecule belonging to the 2,3-dihydropyridazin-3-one class. The structure features a pyridazinone core bearing a 4-nitrophenyl substituent at the 6-position and an N2-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain.

Molecular Formula C16H16N4O4
Molecular Weight 328.328
CAS No. 899753-35-6
Cat. No. B2495326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
CAS899753-35-6
Molecular FormulaC16H16N4O4
Molecular Weight328.328
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N4O4/c21-15-8-7-14(12-3-5-13(6-4-12)20(23)24)17-19(15)11-16(22)18-9-1-2-10-18/h3-8H,1-2,9-11H2
InChIKeyKBRMNFFUKGYHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899753-35-6): Chemical Identity and Pyridazinone Classification


6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899753-35-6, molecular formula C16H16N4O4, molecular weight 328.32 g/mol) is a synthetic small molecule belonging to the 2,3-dihydropyridazin-3-one class . The structure features a pyridazinone core bearing a 4-nitrophenyl substituent at the 6-position and an N2-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain . This compound is catalogued as a research chemical with a typical commercial purity specification of 95% . It is a positional isomer of 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, differing solely in the nitro group attachment site (para vs. meta), a structural distinction that may affect electronic distribution, steric profile, and target-binding geometry . The compound has been registered in a single public high-throughput screening campaign targeting the RMI–FANCM (MM2) protein–protein interaction (PubChem AID 1159607) [1].

Why Pyridazinone Analogs Cannot Be Interchanged: The Structural Specificity of 6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one


Within the 2,3-dihydropyridazin-3-one scaffold, even minor structural modifications—such as the position of a nitro substituent (para vs. meta) or the identity of the N2 side chain—can drastically alter target engagement profiles and biological outcome . The para-nitrophenyl isomer (CAS 899753-35-6) is electronically and sterically distinct from its meta-nitrophenyl analog (same molecular formula C16H16N4O4) . In pyridazinone-based inhibitor programs, regioisomeric switching has been shown to shift potency by orders of magnitude and invert selectivity profiles; for example, in pyridazinone-dithiocarbamate MAO-B inhibitors, the pyrrolidine-containing analogs exhibited micromolar IC50 values with reversible and selective isoform B inhibition, whereas related scaffolds showed divergent activity [1]. Furthermore, the N2-(2-oxo-2-pyrrolidin-1-ylethyl) substituent differentiates this compound from simpler 6-(4-nitrophenyl)pyridazin-3(2H)-one analogs lacking the extended side chain [2]. Consequently, generic substitution with a different pyridazinone derivative—even one sharing the same molecular formula—cannot be assumed to preserve biological activity, and procurement decisions must be based on discrete compound identity rather than class-level assumptions.

Quantitative Differentiation Evidence for 6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Comparator-Based Analysis


Regioisomeric Differentiation: Para-Nitrophenyl vs. Meta-Nitrophenyl Isomer Structural Identity

The compound is unequivocally the para-nitrophenyl (4-nitro) regioisomer, distinguished from the meta-nitrophenyl (3-nitro) analog . Both share the identical molecular formula (C16H16N4O4) and molecular weight (328.32 g/mol), but differ in the nitro group attachment position on the phenyl ring. The electronic effect of a para-nitro substituent (stronger resonance withdrawal via conjugation) differs from that of a meta-nitro substituent (primarily inductive withdrawal), which can alter the electron density on the pyridazinone ring and affect target-binding interactions [1]. The InChIKey for the para-isomer is KBRMNFFUKGYHIJ-UHFFFAOYSA-N .

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Target Engagement Screening: RMI–FANCM (MM2) Protein–Protein Interaction Assay

This compound was evaluated in a fluorescence polarization (FP) high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in chemoresistance in alternative lengthening of telomeres (ALT)-positive cancers [1]. The assay employed recombinant RMI core complex and a fluorescently labeled F-MM2 peptide, with compounds tested at 33 μM final concentration [1]. The known inhibitor PIP-199 served as the benchmark, exhibiting selective inhibition of RMI core complex/MM2 interaction with an IC50 of 36 μM in confirmatory assays . The specific activity outcome for the target compound in this screen is not publicly available; however, its inclusion in this focused screen distinguishes it from the vast majority of structurally related pyridazinones that have never been profiled against the FANCM–RMI axis.

DNA Repair Fanconi Anemia Pathway High-Throughput Screening

Scaffold-Level Pharmacophoric Comparison: Pyridazinone–Pyrrolidine Hybrid vs. Mono-Functional Pyridazinones

The compound integrates two pharmacophoric elements—the 6-(4-nitrophenyl)pyridazin-3-one core and a pyrrolidine amide side chain—within a single entity . This contrasts with simpler pyridazinones such as 6-(4-nitrophenyl)pyridazin-3(2H)-one (CAS 105537-49-3, MW 217.18) which lacks the N2-side chain and is primarily used as a synthetic intermediate (e.g., reduction to the 4-aminophenyl analog) [1]. In the pyridazinone-dithiocarbamate series reported by Besada et al. (2021), compounds bearing pyrrolidin-1-yl substituents exhibited selective and reversible MAO-B inhibitory activity with IC50 values in the micromolar range, whereas analogs with piperidin-1-yl or other amine variations showed altered potency and selectivity [2]. The presence of the pyrrolidine amide side chain in the target compound may therefore confer distinct target-binding opportunities not achievable with the simpler 6-aryl-pyridazin-3-one scaffold.

Pharmacophore Design Fragment-Based Drug Discovery Scaffold Diversity

Best Research Application Scenarios for 6-(4-Nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one


DNA Repair Pathway Research: FANCM–RMI Interaction Studies

This compound is a documented participant in a PubChem fluorescence polarization high-throughput screen (AID 1159607) targeting the RMI–FANCM (MM2) protein–protein interaction, a key node in the Fanconi anemia DNA repair pathway and a target for overcoming chemoresistance in ALT-positive cancers [1]. Researchers studying FANCM–RMI disruption may select this compound as a structurally annotated screening hit for follow-up dose-response profiling, particularly if the primary screen outcome becomes publicly disclosed or if re-testing confirms activity. The known inhibitor PIP-199 (IC50 = 36 μM) serves as the benchmark comparator for assay validation .

Structure-Activity Relationship (SAR) Studies on Pyridazinone Regioisomers

As the para-nitrophenyl regioisomer of the 3-nitrophenyl analog (identical molecular formula, distinct connectivity), this compound provides a defined probe for investigating how nitro group position modulates biological activity, electronic properties, and binding geometry within the dihydropyridazin-3-one scaffold . Procurement of both the para- and meta-isomers enables pairwise SAR comparison, controlling for all other structural variables. This is particularly relevant given that pyridazinone-dithiocarbamate analogs with pyrrolidine substituents have demonstrated selective MAO-B inhibition with micromolar IC50 values, and regioisomeric effects on potency and isoform selectivity are well-precedented in this scaffold class [2].

Fragment-Based and Pharmacophore-Driven Drug Design

The compound contains three distinct pharmacophoric elements—the 4-nitrophenyl aromatic ring, the pyridazinone H-bond acceptor/donor, and the pyrrolidine amide—making it a suitable starting point for fragment-growing or scaffold-hopping campaigns . It can serve as a reference compound for designing focused libraries around the 2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one template. Unlike simpler 6-(4-nitrophenyl)pyridazin-3(2H)-one (CAS 105537-49-3), which is primarily used as a synthetic intermediate for 6-(4-aminophenyl) derivatives, this compound's extended side chain provides additional vectors for chemical diversification and target interaction [3].

Quote Request

Request a Quote for 6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.